N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide
Description
N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of benzimidazole, pyrrolidine, and oxazole moieties
Properties
IUPAC Name |
N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-21-17-8-4-5-9-19(17)25(14)13-16-11-18(22-27-16)20(26)24(3)12-15-7-6-10-23(15)2/h4-5,8-9,11,15H,6-7,10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXWLXDVCQARFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=NO3)C(=O)N(C)CC4CCCN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and oxazole intermediates. The reaction conditions often include the use of solvents like methanol and tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The final step usually involves the coupling of the benzimidazole and oxazole intermediates under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studies focus on its interaction with biological targets and its potential as a drug candidate.
Material Science: The compound’s unique properties make it a candidate for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Shares the benzimidazole moiety but lacks the oxazole and pyrrolidine components.
Telmisartan: Contains a benzimidazole structure but differs in its overall molecular architecture and pharmacological profile.
Uniqueness
N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties not found in simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
